molecular formula C20H14N2O3 B2850041 N-(2-methyl-1,3-dioxo-5-isoindolyl)-1-naphthalenecarboxamide CAS No. 313528-99-3

N-(2-methyl-1,3-dioxo-5-isoindolyl)-1-naphthalenecarboxamide

Cat. No.: B2850041
CAS No.: 313528-99-3
M. Wt: 330.343
InChI Key: DAGFDXMLUFAFEX-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-5-isoindolyl)-1-naphthalenecarboxamide is a chemical compound belonging to the class of naphthalenecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-dioxo-5-isoindolyl)-1-naphthalenecarboxamide typically involves multiple steps, starting with the formation of the isoindolyl core. One common synthetic route includes the reaction of phthalic anhydride with methylamine to form the corresponding isoindolyl derivative, followed by further functionalization to introduce the naphthalenecarboxamide moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-1,3-dioxo-5-isoindolyl)-1-naphthalenecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2-methyl-1,3-dioxo-5-isoindolyl)-1-naphthalenecarboxamide may serve as a tool for studying biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and disease pathways.

Medicine: In the medical field, this compound has shown potential as a therapeutic agent. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: In industry, this compound can be utilized in the development of new materials and chemicals. Its properties may be harnessed for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(2-methyl-1,3-dioxo-5-isoindolyl)-1-naphthalenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Understanding these mechanisms is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

  • N-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]-2-furancarboxamide

  • N-(2-methyl-1,3-dioxo-5-isoindolyl)-2-naphthalenecarboxamide

Uniqueness: N-(2-methyl-1,3-dioxo-5-isoindolyl)-1-naphthalenecarboxamide stands out due to its specific structural features and potential applications. While similar compounds may share some characteristics, the unique arrangement of functional groups in this compound allows for distinct reactivity and biological activity.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c1-22-19(24)16-10-9-13(11-17(16)20(22)25)21-18(23)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGFDXMLUFAFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329917
Record name N-(2-methyl-1,3-dioxoisoindol-5-yl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313528-99-3
Record name N-(2-methyl-1,3-dioxoisoindol-5-yl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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